molecular formula C7H11BN2O3 B14088041 (2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid

(2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid

Cat. No.: B14088041
M. Wt: 181.99 g/mol
InChI Key: KDOATRNGTLAUKL-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with ethoxy and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the Miyaura borylation reaction, where the halopyrimidine is treated with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently. This method ensures high yield and purity of the product while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Alcohols or phenols.

    Substitution: Substituted pyrimidines.

Scientific Research Applications

(2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the pyrimidine ring structure.

    4-Methylphenylboronic Acid: Similar in structure but with a phenyl ring instead of a pyrimidine ring.

    2-Ethoxyphenylboronic Acid: Contains an ethoxy group but lacks the pyrimidine ring.

Uniqueness

(2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid is unique due to its combination of a pyrimidine ring with ethoxy and methyl substituents, which provides distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and in various scientific research applications .

Properties

Molecular Formula

C7H11BN2O3

Molecular Weight

181.99 g/mol

IUPAC Name

(2-ethoxy-4-methylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C7H11BN2O3/c1-3-13-7-9-4-6(8(11)12)5(2)10-7/h4,11-12H,3H2,1-2H3

InChI Key

KDOATRNGTLAUKL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)OCC)(O)O

Origin of Product

United States

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